molecular formula C21H24N4OS B2513250 4-amino-8,8-dimethyl-5-(4-methylphenyl)-2-(methylsulfanyl)-5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinolin-6-one CAS No. 618400-90-1

4-amino-8,8-dimethyl-5-(4-methylphenyl)-2-(methylsulfanyl)-5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinolin-6-one

Cat. No.: B2513250
CAS No.: 618400-90-1
M. Wt: 380.51
InChI Key: FMSBVRVKRRKQKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-8,8-dimethyl-5-(4-methylphenyl)-2-(methylsulfanyl)-5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinolin-6-one is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-8,8-dimethyl-5-(4-methylphenyl)-2-(methylsulfanyl)-5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinolin-6-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrimido[4,5-b]quinoline structure, followed by the introduction of the amino, methyl, and methylsulfanyl groups through various substitution reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure consistency and efficiency. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common to maintain optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-amino-8,8-dimethyl-5-(4-methylphenyl)-2-(methylsulfanyl)-5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinolin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are tailored to the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents.

Scientific Research Applications

4-amino-8,8-dimethyl-5-(4-methylphenyl)-2-(methylsulfanyl)-5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinolin-6-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 4-amino-8,8-dimethyl-5-(4-methylphenyl)-2-(methylsulfanyl)-5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinolin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-8,8-dimethyl-5-(4-methylphenyl)-2-(methylsulfanyl)-5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinolin-6-one can be compared to other pyrimidoquinoline derivatives, which may have similar structures but different substituents.
  • Compounds such as this compound may also be compared to other heterocyclic compounds with similar functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties

Properties

IUPAC Name

4-amino-8,8-dimethyl-5-(4-methylphenyl)-2-methylsulfanyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinolin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4OS/c1-11-5-7-12(8-6-11)15-16-13(9-21(2,3)10-14(16)26)23-19-17(15)18(22)24-20(25-19)27-4/h5-8,15H,9-10H2,1-4H3,(H3,22,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMSBVRVKRRKQKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=NC(=NC(=C24)N)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.